(3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
CAS No.: 351156-96-2
Cat. No.: VC21476944
Molecular Formula: C18H13ClFNOS
Molecular Weight: 345.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 351156-96-2 |
|---|---|
| Molecular Formula | C18H13ClFNOS |
| Molecular Weight | 345.8g/mol |
| IUPAC Name | (3-chloro-6-fluoro-1-benzothiophen-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
| Standard InChI | InChI=1S/C18H13ClFNOS/c19-16-14-6-5-13(20)9-15(14)23-17(16)18(22)21-8-7-11-3-1-2-4-12(11)10-21/h1-6,9H,7-8,10H2 |
| Standard InChI Key | VECLGWJPYSXYOQ-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl |
Introduction
Structural Characterization
Chemical Identity and Physical Properties
(3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is registered with specific chemical identifiers that enable its unambiguous identification across scientific databases and literature. The compound is cataloged in chemical repositories with a unique CAS number (351156-96-2) and is also registered in PubChem with the identifier 2887280 . These registration details facilitate accurate referencing in scientific communications and research protocols.
The comprehensive identification parameters for this compound are presented in Table 1, providing a complete set of identifiers used in chemical databases and scientific literature.
Table 1: Chemical Identification Parameters for (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
| Parameter | Identifier |
|---|---|
| CAS Number | 351156-96-2 |
| PubChem CID | 2887280 |
| Molecular Formula | C18H13ClFNOS |
| Molecular Weight | 345.8 g/mol |
| IUPAC Name | (3-chloro-6-fluoro-1-benzothiophen-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
| InChI | InChI=1S/C18H13ClFNOS/c19-16-14-6-5-13(20)9-15(14)23-17(16)18(22)21-8-7-11-3-1-2-4-12(11)10-21/h1-6,9H,7-8,10H2 |
| InChIKey | VECLGWJPYSXYOQ-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl |
The compound is currently designated for research use only, specifically excluding human or veterinary applications. This designation reflects its status as an experimental compound in the early stages of investigation rather than an established therapeutic agent.
Molecular Structure and Functional Components
The molecular architecture of (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone features two primary structural components connected by an amide linkage. The first component is a 3-chloro-6-fluoro-1-benzothiophen-2-yl group, consisting of a benzothiophene core with chlorine substitution at position 3 and fluorine at position 6. The second component is a 3,4-dihydroisoquinolin-2(1H)-yl group, which is essentially a partially saturated isoquinoline system .
This structural arrangement creates a molecule with multiple aromatic rings, heteroatoms (nitrogen, oxygen, and sulfur), and halogen substituents, contributing to its complex electronic distribution and potential interactions with biological targets. The presence of electron-withdrawing groups like chlorine and fluorine has been associated with enhanced potency against specific biological targets. These electronegative elements influence the electron density distribution throughout the molecule, potentially affecting its binding affinity and selectivity for various biological receptors.
The partially saturated isoquinoline component provides conformational flexibility that may be crucial for optimal binding to potential biological targets. This flexibility, combined with the rigid benzothiophene system, creates a unique three-dimensional structural profile that distinguishes this compound from related chemical entities.
Chemical Properties and Synthesis Methods
Chemical Reactivity Profile
The chemical reactivity of (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is determined by its various functional groups and structural elements. The amide linkage connecting the two main structural components represents a potential site for hydrolysis under appropriate conditions. The halogen substituents (chlorine and fluorine) may participate in nucleophilic aromatic substitution reactions, with their reactivity influenced by their positions on the benzothiophene ring system.
The benzothiophene sulfur atom may undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives that could exhibit altered biological activities. The partially saturated isoquinoline component provides additional reaction sites, particularly at the benzylic positions, which may be susceptible to oxidation, reduction, or substitution reactions.
These reactivity characteristics make the compound amenable to chemical modifications, which could be leveraged for structure-activity relationship studies in medicinal chemistry research.
Biological Activities and Applications
Structure-Activity Relationships
Recent studies have highlighted the significance of substituents on the benzothiophene and isoquinoline rings in determining the biological efficacy of these compounds. For instance, the presence of electron-withdrawing groups like chlorine and fluorine has been associated with enhanced potency against specific targets. These substituents can influence various molecular properties including:
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Lipophilicity, affecting membrane permeability and distribution in biological systems
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Electronic distribution, influencing binding interactions with target biomolecules
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Metabolic stability, potentially extending the compound's half-life in biological systems
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Hydrogen bonding capabilities, affecting specificity of molecular recognition
The positioning of these substituents on the aromatic rings can significantly affect binding affinity and selectivity for biological targets. The partially saturated isoquinoline component provides conformational flexibility that may contribute to optimal binding characteristics with various receptors or enzymes.
Table 2: Structural Features Contributing to Potential Biological Activity
| Structural Feature | Potential Contribution to Biological Activity |
|---|---|
| Chlorine at position 3 of benzothiophene | Enhanced lipophilicity, potential halogen bonding |
| Fluorine at position 6 of benzothiophene | Metabolic stability, altered electronic distribution |
| Benzothiophene core | Rigidity, potential π-π interactions with aromatic amino acids in target proteins |
| Partially saturated isoquinoline | Conformational flexibility, hydrogen bond acceptor/donor sites |
| Amide linkage | Hydrogen bond acceptor/donor capability, conformational constraints |
A comprehensive structure-activity relationship analysis would require synthesis and biological evaluation of a series of structural analogs, systematically varying the substituents and structural features to identify optimal configurations for specific biological activities.
Research Status and Future Directions
Current Research Findings
The existing research on (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone appears to be in preliminary stages, with limited published findings available in the scientific literature. The compound has been cataloged in chemical databases such as PubChem , suggesting recognition of its potential scientific interest. Current research has focused primarily on:
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Characterization of its basic physical and chemical properties, including structural identification parameters and molecular features .
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Preliminary investigations into its potential biological activities, particularly antimicrobial and anticancer properties.
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Possible structure-activity relationship studies involving related benzothiophene and isoquinoline derivatives.
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